molecular formula C13H16BBrF2O3 B14033479 2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14033479
M. Wt: 348.98 g/mol
InChI Key: BLTYSFZZFZKPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, fluorine, and methoxy groups on the phenyl ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-2,6-difluoro-5-methoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Phenol Derivatives: Formed through oxidation.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The presence of bromine, fluorine, and methoxy groups can influence the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2,6-difluoro-5-methoxyphenylboronic Acid: A precursor in the synthesis of the target compound.

    2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)butan-2-ol: Another boronic acid derivative with similar functional groups.

    1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanol: A compound with similar substituents on the phenyl ring.

Uniqueness

2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane moiety, which enhances its stability and reactivity in cross-coupling reactions. The combination of bromine, fluorine, and methoxy groups also provides unique electronic and steric properties that can be exploited in various applications .

Properties

Molecular Formula

C13H16BBrF2O3

Molecular Weight

348.98 g/mol

IUPAC Name

2-(3-bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H16BBrF2O3/c1-12(2)13(3,4)20-14(19-12)9-10(16)7(15)6-8(18-5)11(9)17/h6H,1-5H3

InChI Key

BLTYSFZZFZKPGE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2F)Br)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.